molecular formula C20H20N2 B1628485 N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine CAS No. 620-91-7

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine

Cat. No.: B1628485
CAS No.: 620-91-7
M. Wt: 288.4 g/mol
InChI Key: PIBIAJQNHWMGTD-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .

Mode of Action

DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process .

Biochemical Pathways

The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.

Result of Action

The primary result of DTPD’s action is the prevention of aging in rubber products . By neutralizing free radicals, DTPD prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .

Action Environment

The efficacy and stability of DTPD can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, DTPD has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .

Properties

IUPAC Name

1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIAJQNHWMGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583565
Record name N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-49-5, 620-91-7
Record name N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Di-(p-tolyl)-p-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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